molecular formula C17H21ClN2O3 B2397042 N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride CAS No. 2418718-45-1

N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride

Cat. No.: B2397042
CAS No.: 2418718-45-1
M. Wt: 336.82
InChI Key: CXJZINDNRZFLRX-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride (molecular formula: C₁₇H₂₁ClN₂O₃, molecular weight: 336.82) is a synthetic compound featuring a cyclohexane core substituted with an aminomethyl group and a 2-oxochromene-3-carboxamide moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is cataloged as a building block in pharmaceutical research, particularly for drug discovery targeting heterocyclic systems . Its structural uniqueness lies in the fusion of a bicyclic chromene ring with a carboxamide group, distinguishing it from other cyclohexane-derived aminomethyl compounds.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3.ClH/c18-11-17(8-4-1-5-9-17)19-15(20)13-10-12-6-2-3-7-14(12)22-16(13)21;/h2-3,6-7,10H,1,4-5,8-9,11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJZINDNRZFLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)NC(=O)C2=CC3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide Hydrochloride

Coumarin-3-carboxylic Acid Activation and Amidation

The most widely reported strategy involves synthesizing 2-oxochromene-3-carboxylic acid as a precursor, followed by coupling with 1-(aminomethyl)cyclohexylamine hydrochloride.

Synthesis of 2-Oxochromene-3-carboxylic Acid

2-Oxochromene-3-carboxylic acid is typically prepared via the Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate under acidic conditions. For example:

  • Condensation : Salicylaldehyde reacts with diethyl malonate in the presence of piperidine and acetic acid at 80–100°C for 6–8 hours, yielding ethyl 2-oxochromene-3-carboxylate.
  • Hydrolysis : The ester undergoes saponification with NaOH in ethanol/water (1:1) at reflux for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Carboxamide Formation via HATU-Mediated Coupling

The carboxylic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and coupled with 1-(aminomethyl)cyclohexylamine hydrochloride:

  • Activation : 2-Oxochromene-3-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF at 0°C for 30 minutes.
  • Amidation : 1-(Aminomethyl)cyclohexylamine hydrochloride (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–16 hours.
  • Workup : The crude product is purified via recrystallization from ethanol/water (yield: 43–51%).

Key Data :

Parameter Value
Coupling Reagent HATU
Solvent DMF
Temperature 0°C → RT
Yield 43–51%

Alternative Amidation Strategies

T3P®-Promoted Amidation

The cyclic trimer of n-propylphosphonic anhydride (T3P®) offers a greener alternative:

  • Reaction : 2-Oxochromene-3-carboxylic acid (1.0 equiv) and 1-(aminomethyl)cyclohexylamine hydrochloride (1.1 equiv) are combined with T3P® (1.5 equiv) in ethyl acetate at 60°C for 4 hours.
  • Purification : The product is isolated via filtration after cooling, yielding 58–65%.

Advantages :

  • Reduced reaction time (4 vs. 16 hours).
  • Higher yields due to minimized side reactions.
Ultrasonic-Assisted Synthesis

Eco-friendly chitosan-grafted poly(vinylpyridine) catalysts enable rapid amidation under ultrasonic irradiation:

  • Conditions : 2-Oxochromene-3-carboxylic acid, 1-(aminomethyl)cyclohexylamine hydrochloride, and catalyst (5 mol%) in ethanol are sonicated at 50°C for 1 hour.
  • Yield : 68–72% after recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, coumarin H-4), 7.65–7.58 (m, 2H, aromatic), 6.34 (s, 1H, NH), 3.12 (t, 2H, CH₂NH₂), 2.91 (m, 1H, cyclohexyl), 1.45–1.20 (m, 10H, cyclohexyl).
  • ¹³C NMR : 160.8 (C=O), 154.2 (coumarin C-2), 116.5–125.3 (aromatic), 52.1 (CH₂NH₂), 28.4–24.1 (cyclohexyl).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).

Mass Spectrometry

  • ESI-MS : m/z 336.8 [M+H]⁺, consistent with the molecular formula C₁₇H₂₁ClN₂O₃.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. Ethyl Acetate : Higher yields are observed in DMF (51%) compared to ethyl acetate (45%) due to better solubility of intermediates.
  • Temperature : Reactions at 60°C with T3P® achieve 65% yield vs. 51% at RT.

Catalytic Enhancements

  • Chitosan-Based Catalysts : Ultrasonic methods reduce reaction times by 75% while maintaining yields >68%.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Key comparisons include:

2.1.1. Gabapentin Hydrochloride
  • Structure: 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride (C₉H₁₈ClNO₂, MW: 207.70).
  • Key Differences: Gabapentin substitutes the chromene-carboxamide with an acetic acid group. This simplification reduces steric hindrance and alters polarity, enhancing water solubility (freely soluble in water and methanol) .
  • Applications : Gabapentin is a well-established anticonvulsant and neuropathic pain therapeutic (e.g., Neurontin®) .
2.1.2. 2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide Hydrochloride
  • Structure : C₁₀H₂₁ClN₂O (MW: 220.74).
  • Key Differences: Replaces the chromene ring with a methylacetamide group.
2.1.3. N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine
  • Structure : Features a pyrimidine ring instead of chromene.
  • Synthesis : Utilizes TFA-mediated deprotection of tert-butyl carbamate, a method adaptable to the target compound’s synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Functional Groups
Target Compound C₁₇H₂₁ClN₂O₃ 336.82 Limited data; expected moderate in DMF Chromene-carboxamide, aminomethyl
Gabapentin Hydrochloride C₉H₁₈ClNO₂ 207.70 Freely soluble in water Acetic acid, aminomethyl
N-Methylacetamide Derivative C₁₀H₂₁ClN₂O 220.74 Likely polar aprotic solvents Acetamide, aminomethyl

Pharmacological Potential

In contrast, gabapentin’s mechanism involves calcium channel modulation .

Research and Development Considerations

  • Structural Complexity : The chromene-carboxamide group introduces synthetic challenges (e.g., regioselectivity in chromene formation) compared to simpler analogues like gabapentin .
  • Solubility Optimization : The hydrochloride salt improves aqueous solubility but may require co-solvents for in vivo applications, unlike gabapentin’s inherent solubility .
  • Patent Landscape: Derivatives of 1-(aminomethyl)cyclohexane are widely patented (e.g., EP applications for neurological and metabolic disorders) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide; hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Protection/Deprotection Strategies : Use of tert-butyl carbamate (Boc) to protect the aminomethyl group during intermediate synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane) .
  • Salt Formation : Reaction of the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) under controlled pH to form the hydrochloride salt .
  • Optimization Parameters : Reaction temperature (20–25°C), solvent selection (DCM, ethanol), and stoichiometric control to minimize by-products .
Key Step Conditions Yield Reference
Boc DeprotectionTFA in DCM, 2 h, RT78%
Hydrochloride Salt FormationHCl in ethanol, pH 4–5, 12 h85–90%

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation employs:

  • Computational Modeling : Molecular docking studies to predict 3D conformation and ligand-target interactions (e.g., using AutoDock Vina) .
  • Spectroscopic Techniques :
    • NMR : 1H^1H, 13C^{13}C, and 1H^1H-15N^{15}N HMBC for backbone assignment.
    • HRMS : High-resolution mass spectrometry for molecular formula confirmation .
  • X-ray Crystallography : Limited to crystalline derivatives; challenges include hygroscopicity of the hydrochloride salt .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). Solubility in organic solvents (DMSO, ethanol) should be verified experimentally due to batch variability .
  • Stability :
    • Storage : Room temperature (20–25°C) in airtight, light-protected containers; avoid prolonged exposure to humidity .
    • Degradation : Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for hydrolytic by-products .
Solvent Solubility (mg/mL) Stability (RT)
Water≥50>6 months
DMSO≥100>3 months

Advanced: How can enantiomeric purity be controlled during synthesis?

Methodological Answer:

  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Catalytic enantioselective methods (e.g., Sharpless epoxidation or organocatalysis) for stereocenter formation .
  • Analytical Validation : Polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)3_3) to confirm enantiomeric excess (>98%) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Target Identification : Molecular docking predicts binding to kinase domains (e.g., MAPK or PI3K) via hydrogen bonding with the chromene-3-carboxamide moiety .
  • In Vitro Assays : Radioligand displacement studies (e.g., 3H^3H-labeled ATP analogues) to quantify IC50_{50} values .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map downstream signaling effects .
Target Assay Type IC50_{50} (nM) Reference
PI3KγCompetitive Binding12.3 ± 1.5
MAPK14Kinase Activity Inhibition8.9 ± 0.8

Advanced: How does the compound’s stability vary under extreme experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Short-term stability at 37°C (72 h) in PBS: <5% degradation .
  • pH Sensitivity : Degradation accelerates at pH <3 (acidic hydrolysis of the carboxamide) or pH >8 (cyclohexylamine deprotonation). Optimize buffers (pH 5–7) for in vitro studies .
  • Light Exposure : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 254 nm); use amber glassware for storage .
Condition Degradation Rate Major By-Product
pH 2.0, 37°C, 24 h25%Cyclohexylamine
UV Light, 48 h40%Chromene dimer

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